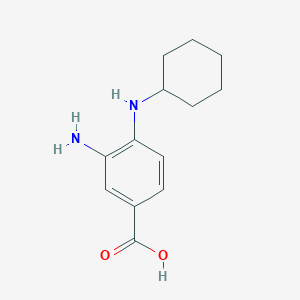

3-Amino-4-(cyclohexylamino)benzoic acid

Description

Context within Substituted Benzoic Acid Derivatives

3-Amino-4-(cyclohexylamino)benzoic acid belongs to the large class of substituted benzoic acid derivatives. These are compounds based on a benzene (B151609) ring attached to a carboxylic acid group, with additional functional groups modifying the ring. The nature and position of these substituents dramatically influence the molecule's physical and chemical properties, such as acidity, solubility, and reactivity.

In the case of this compound, the key substituents are:

A Carboxyl Group (-COOH): This group defines the molecule as a benzoic acid and is the primary site for reactions such as esterification. ontosight.ai

An Amino Group (-NH2) at position 3: This group can act as a hydrogen bond donor and influences the electronic properties of the aromatic ring.

A Cyclohexylamino Group (-NH-C6H11) at position 4: This bulky, non-polar group affects the molecule's steric profile and lipophilicity.

The arrangement of these groups creates a specific chemical architecture that can be exploited in organic synthesis. The compound serves as a versatile building block, particularly for creating more complex ester derivatives. nih.govontosight.ai For instance, the formal condensation of the carboxyl group with ethanol (B145695) results in the formation of Ferrostatin-1, a potent research chemical. nih.gov

| Property | Data |

| CAS Number | 329020-79-3 echemi.comchemicalbook.com |

| Molecular Formula | C13H18N2O2 echemi.comchemicalbook.com |

| Molecular Weight | 234.29 g/mol echemi.comchemicalbook.com |

| Synonyms | 3-amino-4-(cyclohexylamino)-benzoic acid echemi.com |

Overview of Scholarly Research Trajectories on Related Structures

The scholarly interest in this compound is best understood by examining the research trajectories of structurally related compounds, particularly other aminobenzoic acid derivatives. This research landscape provides the scientific context for its potential applications.

One of the most extensively studied related compounds is 4-aminobenzoic acid (PABA). PABA derivatives have been a focal point of pharmaceutical research for decades, demonstrating a wide spectrum of biological activities. dntb.gov.uanih.gov Research has shown that modifying the PABA scaffold can lead to compounds with significant antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. dntb.gov.uanih.gov For example, simple chemical modifications of PABA have resulted in Schiff bases that show potent antibacterial activity against strains like methicillin-resistant Staphylococcus aureus and exhibit strong antifungal properties. mdpi.comnih.gov This established track record of PABA derivatives underscores the potential of the aminobenzoic acid scaffold as a foundation for developing new bioactive agents.

The most direct and significant research trajectory related to this compound involves its ester derivatives. The ethyl ester, known as Ferrostatin-1, is a potent inhibitor of a form of regulated cell death called ferroptosis, which is characterized by iron-dependent lipid peroxidation. nih.gov As a radical-trapping antioxidant, Ferrostatin-1 has become an invaluable tool in biological laboratories for studying the mechanisms of cell death and its role in various diseases. nih.gov The discovery of Ferrostatin-1's activity has spurred interest in its parent acid, this compound, as a key synthetic intermediate for developing other potential ferroptosis inhibitors or compounds with related antioxidant activities.

| Compound Class/Derivative | Research Focus | Potential Applications |

| Para-aminobenzoic acid (PABA) Derivatives | Antimicrobial Activity | Development of new antibacterial and antifungal drugs. nih.govmdpi.comnih.gov |

| Anticancer & Cytotoxic Activity | Investigating novel cancer therapies. dntb.gov.uanih.gov | |

| Anti-inflammatory & Antioxidant | Creating agents to combat oxidative stress and inflammation. dntb.gov.ua | |

| Ferrostatin-1 (Ethyl Ester Derivative) | Ferroptosis Inhibition | Research tool for studying cell death; potential neuroprotective and radioprotective agent. nih.gov |

| Radical Scavenging | Reducing lipid peroxides and oxidative damage. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(cyclohexylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-11-8-9(13(16)17)6-7-12(11)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGXJCYVYQRBSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 4 Cyclohexylamino Benzoic Acid

De Novo Synthetic Routes and Pathway Elucidation

The de novo synthesis of 3-Amino-4-(cyclohexylamino)benzoic acid is a multi-step process that typically begins with a readily available substituted benzoic acid. The most plausible synthetic pathway involves the strategic introduction of the amino and cyclohexylamino groups onto a benzoic acid backbone.

Identification of Precursor Chemistry and Reaction Conditions

A logical and commonly employed precursor for the synthesis of this compound is 4-chloro-3-nitrobenzoic acid. This starting material is advantageous as it possesses a nitro group that can be later reduced to the 3-amino group, and a halogen at the 4-position that is susceptible to nucleophilic aromatic substitution.

The synthesis of 4-chloro-3-nitrobenzoic acid itself can be achieved through the nitration of p-chlorobenzoic acid. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. guidechem.comgoogle.com

The subsequent key step is the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitrobenzoic acid with cyclohexylamine (B46788). This reaction forms the intermediate, 4-(cyclohexylamino)-3-nitrobenzoic acid. The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the ring towards nucleophilic attack, facilitating this substitution. The reaction is typically performed in a suitable solvent and may require heating to proceed at a reasonable rate. The existence of 4-(cyclohexylamino)-3-nitrobenzoic acid as a commercially available chemical intermediate lends strong support to this synthetic strategy. cymitquimica.comalchempharmtech.com

The final step in this synthetic sequence is the reduction of the nitro group in 4-(cyclohexylamino)-3-nitrobenzoic acid to an amino group, yielding the target compound. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and effective method.

A summary of the proposed synthetic pathway is presented in the table below:

| Step | Reactant | Reagents | Product | Reaction Type |

| 1 | p-Chlorobenzoic acid | HNO₃, H₂SO₄ | 4-Chloro-3-nitrobenzoic acid | Electrophilic Aromatic Substitution (Nitration) |

| 2 | 4-Chloro-3-nitrobenzoic acid | Cyclohexylamine | 4-(Cyclohexylamino)-3-nitrobenzoic acid | Nucleophilic Aromatic Substitution |

| 3 | 4-(Cyclohexylamino)-3-nitrobenzoic acid | Reducing Agent (e.g., H₂, Pd/C) | This compound | Reduction of Nitro Group |

Exploration of Catalytic Systems in Compound Synthesis

Catalysis plays a crucial role in the synthesis of this compound, particularly in the reduction of the nitro group. Catalytic hydrogenation is a widely used and efficient method for this transformation. chemicalbook.comnih.gov

Commonly used catalysts for the reduction of aromatic nitro groups include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or methanol. The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to achieve high yields and selectivity. For instance, the reduction of a related compound, ethyl 4-(methylamino)-3-nitrobenzoate, to ethyl 3-amino-4-(methylamino)benzoate was successfully achieved using 10% Pd/C under hydrogen pressure. chemicalbook.com This suggests that similar conditions would be effective for the reduction of 4-(cyclohexylamino)-3-nitrobenzoic acid.

The following table summarizes common catalytic systems for the reduction of aromatic nitro groups:

| Catalyst | Typical Conditions | Advantages |

| Palladium on Carbon (Pd/C) | H₂ gas, ethanol or methanol, room temperature to moderate heat | High efficiency, good selectivity, widely used |

| Platinum on Carbon (Pt/C) | H₂ gas, various solvents | Effective for a broad range of substrates |

| Raney Nickel | H₂ gas, ethanol, often requires elevated temperature and pressure | Cost-effective, highly active |

Strategies for Achieving Regioselectivity in Synthetic Pathways

The regioselectivity in the synthesis of this compound is primarily controlled by the directing effects of the substituents on the benzene (B151609) ring.

In the initial nitration of p-chlorobenzoic acid, the carboxylic acid group is a meta-director, while the chlorine atom is an ortho-, para-director. However, due to the deactivating nature of the carboxylic acid group, the nitration predominantly occurs at the position ortho to the chlorine and meta to the carboxylic acid, yielding the desired 4-chloro-3-nitrobenzoic acid.

The subsequent nucleophilic aromatic substitution with cyclohexylamine is highly regioselective. The electron-withdrawing nitro group strongly activates the para-position (relative to the nitro group) for nucleophilic attack, making the chlorine atom at the 4-position the exclusive site of substitution.

Derivatization Approaches and Analogue Preparation

The presence of the carboxylic acid and amino groups in this compound allows for a variety of derivatization reactions to prepare a range of analogues.

Formation of Ester Derivatives, including Ethyl Ester Formation

The carboxylic acid moiety of this compound can be readily converted to its corresponding esters. A common and well-established method for this transformation is the Fischer esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and the use of excess alcohol helps to drive the equilibrium towards the formation of the ester.

The ethyl ester of this compound, known as Ethyl 3-amino-4-(cyclohexylamino)benzoate, is a known compound, confirming the feasibility of this derivatization. biosynth.comcymitquimica.com The synthesis of this ethyl ester would involve reacting this compound with ethanol in the presence of an acid catalyst.

Alternative esterification methods that can be employed, particularly for more sensitive substrates or to avoid the use of strong acids, include reaction with alkyl halides in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Amidation Reactions and Other Targeted Functional Group Modifications

The carboxylic acid group of this compound can also be converted into a wide range of amide derivatives through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid.

Common methods for amide bond formation include the use of coupling agents such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP). These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. The addition of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the efficiency of the reaction and suppress side reactions. google.com

Recent advancements in amidation reactions have also explored the use of Lewis acid catalysts, such as those based on titanium or boron, to facilitate the direct condensation of carboxylic acids and amines. researchgate.netnih.gov

The amino groups on the aromatic ring also offer sites for further modification, such as acylation or alkylation, to produce a diverse library of derivatives for various research applications.

Synthesis of Diverse Structural Analogues for Research Exploration

The synthesis of structural analogues of this compound is a key area of research aimed at exploring the chemical space around this scaffold. By systematically modifying the core structure, chemists can investigate structure-activity relationships and develop new molecules with tailored properties. One approach to creating analogues involves the replacement of the benzoic acid core with other heterocyclic systems. For instance, a thiophene (B33073) analogue, 3-Amino-4-(1,3-benzoxazol-2-yl)-5-(cyclohexylamino)thiophene-2-carbonitrile, has been synthesized. nih.gov This synthesis involves a multi-step reaction sequence starting from benzoxazol-2-cyanomethyl, cyclohexyl isothiocyanate, and chloroacetone (B47974) in the presence of a strong base. nih.gov This demonstrates the feasibility of incorporating the key cyclohexylamino and amino functionalities into different ring systems to generate novel molecular architectures.

Another strategy for generating diversity is through the modification of the substituents on the aromatic ring. For example, analogues can be prepared by varying the alkyl or aryl groups on the amino functionalities. The synthesis of N-alkyl and N-aryl derivatives of aminobenzoic acids is a well-established field, often involving nucleophilic substitution reactions. nih.govacs.org For instance, a general approach to synthesizing analogues of the target compound could involve the reaction of 4-chloro-3-nitrobenzoic acid with a variety of primary and secondary amines, followed by the reduction of the nitro group. This would allow for the introduction of a wide range of substituents at the 4-position, leading to a library of diverse structural analogues for further investigation.

Furthermore, derivatization of the carboxylic acid and the amino groups provides another avenue for creating analogues. The synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, where different amino acids are coupled to the 3-amino group, highlights a method for introducing peptidic character into the molecule. nih.gov This approach can be adapted to generate a wide array of amide and peptide derivatives of this compound, expanding its structural and functional diversity.

The following table summarizes examples of synthetic approaches to generate structural analogues, highlighting the diversity of accessible structures.

| Starting Materials | Reagents and Conditions | Analogue Type |

| Benzoxazol-2-cyanomethyl, cyclohexyl isothiocyanate, chloroacetone | Potassium tert-butylate, THF, then HCl | Thiophene analogue: 3-Amino-4-(1,3-benzoxazol-2-yl)-5-(cyclohexylamino)thiophene-2-carbonitrile nih.gov |

| 4-Chloro-3-nitrobenzoic acid, various amines | Nucleophilic aromatic substitution, then reduction | N-substituted analogues with varied groups at the 4-position |

| 3,4-Diaminobenzoic acid, Fmoc-amino acids | Coupling agents (e.g., HBTU, HATU) | 3-amino substituted analogues with peptidic side chains nih.gov |

Modern Synthetic Techniques and Process Optimization

The synthesis of this compound and its analogues can be significantly enhanced by the adoption of modern synthetic techniques. These methods often lead to shorter reaction times, higher yields, and improved purity profiles, while also aligning with the principles of sustainable chemistry.

Application of Microwave-Assisted Synthesis in Related Compound Preparation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities. researchgate.net This technology has been successfully applied to the synthesis of various compounds structurally related to this compound.

The synthesis of heterocyclic analogues has also benefited from microwave technology. For instance, the preparation of dicyanopyrazines through cyclocondensation reactions has been achieved in good to excellent yields using a domestic microwave oven. mdpi.com Furthermore, the synthesis of sterically hindered N-arylpiperazines, which can be considered as cyclic amino analogues, has been successfully performed using microwave assistance. mdpi.com These examples underscore the broad applicability of microwave-assisted synthesis in the preparation of a wide variety of structural analogues and related compounds, offering a faster and more efficient alternative to conventional heating methods.

The table below provides a comparative overview of conventional versus microwave-assisted synthesis for related compounds.

| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Synthesis of 3,4-diaminobenzoic acid | 6 hours, 40.7% | 1 hour, 67.6% | researchgate.net |

| Amination of 2-chloro-5-nitrobenzoic acid | Not specified | 5-30 minutes, up to >99% | |

| Synthesis of dicyanopyrazines | Not specified | Short reaction times, good to excellent yields | mdpi.com |

Integration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into synthetic design to minimize the environmental impact of chemical processes. This includes the use of renewable starting materials, the reduction of waste, and the use of environmentally benign solvents and catalysts. The synthesis of aminobenzoic acid and its derivatives is an area where green chemistry principles can be effectively applied. mdpi.com

One key aspect of green chemistry is the development of biocatalytic and biosynthetic routes to important chemical intermediates. For instance, the biosynthesis of aminobenzoic acids from simple carbon sources through engineered metabolic pathways in microorganisms offers a sustainable alternative to traditional chemical synthesis from petroleum-derived precursors. mdpi.com While not yet applied to the specific target compound, these approaches represent a future direction for the green production of this class of molecules.

In the context of chemical synthesis, green chemistry principles can be implemented through various strategies. The use of water as a solvent is a key green approach, and the direct N-alkylation of amines with alkyl halides has been successfully demonstrated in aqueous media under microwave irradiation, providing a greener alternative to the use of volatile organic solvents. rsc.org Furthermore, the heterogeneously catalyzed reductive amination of phenolics, which can be derived from renewable lignin, to produce secondary amines like cyclohexylamine is recognized as an efficient and eco-friendly method. nih.gov This highlights the potential for using renewable feedstocks in the synthesis of precursors for this compound.

Catalysis plays a crucial role in green chemistry, and the development of atom-economic catalytic methods is a primary goal. The direct catalytic N-alkylation of α-amino acid esters and amides using alcohols, with water as the only byproduct, is a powerful example of a green synthetic methodology. rug.nl This ruthenium-catalyzed reaction is base-free and proceeds with excellent retention of stereochemistry, showcasing the potential for developing highly efficient and sustainable synthetic routes. rug.nl The reduction of nitro compounds, a key step in the likely synthesis of the target molecule, can also be made greener by using catalytic hydrogenation with recyclable catalysts or by employing metal-free reducing agents. organic-chemistry.org

The following table outlines some green chemistry approaches applicable to the synthesis of this compound and its analogues.

| Green Chemistry Principle | Application in Synthesis |

| Use of Renewable Feedstocks | Biosynthesis of aminobenzoic acids from glucose; use of lignin-derived phenolics for amine synthesis. mdpi.comnih.gov |

| Use of Safer Solvents | N-alkylation of amines in aqueous media. rsc.org |

| Atom Economy | Direct catalytic N-alkylation of amines with alcohols, producing only water as a byproduct. rug.nl |

| Catalysis | Heterogeneous catalysis for reductive amination; catalytic reduction of nitro groups with recyclable catalysts. nih.govorganic-chemistry.org |

| Waste Reduction | Microwave-assisted synthesis often leads to cleaner reactions and reduced need for purification. researchgate.netresearchgate.net |

Structure Activity Relationship Sar and Molecular Design Investigations of 3 Amino 4 Cyclohexylamino Benzoic Acid and Its Analogues

Elucidation of Structural Determinants for Biological Interaction

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific interactions it can form with a biological target. For 3-Amino-4-(cyclohexylamino)benzoic acid, the key structural components are the cyclohexylamino moiety, the benzoic acid core, and the amino substituents.

The cyclohexylamino group is a significant feature of the molecule, likely playing a crucial role in its interaction with biological targets. The cyclohexyl ring, with its chair conformation, provides a bulky, lipophilic character to the molecule. This lipophilicity can facilitate passage through biological membranes and enhance binding to hydrophobic pockets within a receptor or enzyme active site.

The nature of the substituent on the amino group can significantly modulate activity. For instance, in a series of p-aminobenzoic acid (PABA) derivatives, variations in substituents at the amino group led to a wide range of biological activities. nih.gov While not a direct analogue, this highlights the principle that modifications to the amino substituent, in this case, the cyclohexyl group, are a key area for SAR exploration.

| Moiety | Potential Role in Molecular Recognition | References |

|---|---|---|

| Cyclohexyl Ring | Provides lipophilicity, influences molecular shape (chair conformation), and can fit into hydrophobic binding pockets. | nih.gov |

| Amino Group (N-H) | Can act as a hydrogen bond donor to interact with target proteins. |

The benzoic acid core is a fundamental scaffold for many biologically active molecules. The carboxylic acid group is ionizable at physiological pH, allowing it to form strong ionic interactions (salt bridges) with positively charged residues like lysine (B10760008) or arginine in a binding site. nih.gov This electrostatic interaction can be a primary anchor for the molecule to its target. The aromatic ring itself can engage in various non-covalent interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and hydrophobic interactions.

Studies on various benzoic acid derivatives have consistently shown that the presence and position of substituents on the aromatic ring are key determinants of their biological effects. For example, in a series of benzoylaminobenzoic acid derivatives, hydrophobicity, aromaticity, and the presence of specific substituents were found to be crucial for their inhibitory activity. nih.gov

| Structural Feature | Potential Influence on Biological Activity | References |

|---|---|---|

| Benzoic Acid Core | Provides a rigid scaffold for the attachment of functional groups. | |

| Carboxylic Acid Group | Can form ionic interactions and hydrogen bonds with the biological target. | nih.gov |

| Aromatic Ring | Can participate in π-π stacking and hydrophobic interactions. | |

| Amino Substituents | Their position on the ring influences electronic properties and spatial arrangement, affecting binding affinity and selectivity. | nih.gov |

Computational Chemistry and In Silico Modeling Applications

In the absence of extensive experimental data, computational chemistry and in silico modeling provide powerful tools to predict and analyze the behavior of this compound and its analogues at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or an enzyme. This method is instrumental in understanding the binding mode of a ligand and in predicting its affinity for a target.

For a molecule like this compound, docking studies would involve placing the molecule into the active site of a relevant biological target. The software would then calculate the most stable binding poses and estimate the binding energy. These studies can reveal key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and the protein. For instance, docking studies on 4-(benzylideneamino) benzoic acid derivatives showed that the ligands were stabilized in the active site by electrostatic and hydrophobic forces. researchgate.net Similarly, docking could predict how the cyclohexyl group of this compound fits into a hydrophobic pocket and how the carboxyl and amino groups form hydrogen bonds with specific residues.

| Computational Technique | Application to this compound | Potential Insights | References |

|---|---|---|---|

| Molecular Docking | Predicting the binding mode and affinity to a biological target. | Identification of key interacting amino acid residues, prediction of binding energy, and elucidation of the binding orientation. | researchgate.net |

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. These calculations can be used to determine various properties, including molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges. researchgate.net

For this compound, quantum chemical calculations could be employed to:

Analyze the charge distribution: Understanding the partial charges on each atom can help predict which parts of the molecule are likely to engage in electrostatic interactions.

Determine the molecular geometry: These calculations can provide a more accurate three-dimensional structure of the molecule than simpler molecular mechanics methods.

Calculate reactivity indices: Parameters such as the HOMO-LUMO gap can provide insights into the chemical reactivity and stability of the molecule.

Studies on substituted benzoic acids have used quantum chemical parameters to correlate with experimental pKa values, demonstrating the utility of these methods in understanding the electronic effects of substituents.

| Quantum Chemical Parameter | Significance for this compound | References |

|---|---|---|

| HOMO/LUMO Energies | Indicate the molecule's ability to donate or accept electrons, affecting its reactivity and interaction with targets. | researchgate.net |

| Electrostatic Potential Map | Visualizes the electron-rich and electron-poor regions of the molecule, predicting sites for electrostatic interactions. | researchgate.net |

| Atomic Charges | Quantify the charge distribution, helping to identify potential hydrogen bond donors and acceptors. |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are developed by finding a statistical correlation between calculated molecular descriptors and experimentally determined activity.

For a series of analogues of this compound, a QSAR study would involve:

Data Set Preparation: A series of compounds with known biological activities would be selected.

Descriptor Calculation: A wide range of molecular descriptors, such as steric, electronic, and hydrophobic parameters, would be calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

QSAR studies on p-amino benzoic acid derivatives have successfully identified key electronic parameters that govern their antimicrobial activity. chitkara.edu.in Similarly, for benzoylaminobenzoic acid derivatives, QSAR models revealed that inhibitory activity increases with an increase in hydrophobicity and molar refractivity. nih.gov Such models, if developed for analogues of this compound, could be invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules.

| QSAR Study Component | Description | Application to Analogues | References |

|---|---|---|---|

| Data Set | A collection of structurally related molecules with measured biological activity. | A series of modified this compound compounds. | nih.govchitkara.edu.in |

| Molecular Descriptors | Numerical representations of molecular properties (e.g., logP, molar refractivity, electronic parameters). | Calculated for each analogue in the data set. | nih.govchitkara.edu.in |

| Statistical Model | A mathematical equation linking descriptors to activity. | Developed to predict the biological activity of new analogues. | nih.govchitkara.edu.in |

| Validation | Rigorous testing of the model's predictive ability. | Ensures the reliability of the QSAR model for guiding drug design. | nih.govchitkara.edu.in |

Rational Design Principles for Novel Chemical Entities

The design of new molecules based on the this compound scaffold is guided by established principles of medicinal chemistry, aiming to enhance therapeutic potential while minimizing undesirable effects. This involves a deep understanding of how different parts of the molecule interact with its biological target.

The structure of this compound offers several points for modification to explore the structure-activity relationship (SAR). These include the aromatic ring, the amino substituents, and the carboxylic acid group.

Modifications of the Benzoic Acid Ring: Substitutions on the aromatic ring can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule. For instance, introducing electron-withdrawing or electron-donating groups can alter the pKa of the carboxylic acid and the basicity of the amino groups, which can in turn affect target binding and cell permeability. The position of these substituents is also critical; for example, in N-arylanthranilic acids, substitutions on the anthranilic acid ring generally lead to a reduction in activity. sciepub.com

Alterations of the Amino Groups: The 3-amino and 4-cyclohexylamino groups are crucial for potential hydrogen bonding and other interactions with a biological target. The NH moiety of anthranilic acid is often considered essential for the activity of its derivatives, and its replacement with other functional groups like O, CH2, or S can significantly reduce biological effects. pharmacy180.com Modifications to the cyclohexyl group, such as changing its size, conformation, or introducing substituents, can probe the steric and hydrophobic requirements of the binding pocket. The cyclohexyl group can serve as a bioisostere for other groups like a t-butyl or a phenyl group, potentially offering more contact points with a target protein.

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group is a key feature, likely involved in ionic interactions or hydrogen bonding with a receptor. However, it can also contribute to poor pharmacokinetic properties. Replacing the carboxylic acid with bioisosteres is a common strategy in drug design to improve these properties while maintaining or enhancing biological activity. drughunter.comnih.gov Common bioisosteres for a carboxylic acid include tetrazoles, sulfonamides, and acyl sulfonamides, which can mimic the acidic nature and hydrogen bonding capabilities of the original group. drughunter.com The choice of bioisostere is highly context-dependent and often requires empirical testing. drughunter.com For anthranilic acid derivatives, replacing the carboxylic acid with an isosteric tetrazole has been shown to have little effect on activity in some cases. sciepub.com

To illustrate how these modifications can be systematically explored, a hypothetical data table is presented below. This table outlines potential analogues of this compound and the rationale for their design.

| Compound ID | Modification | Rationale | Hypothetical Biological Activity |

| Parent | This compound | Lead Compound | Baseline |

| Analog 1 | 5-Fluoro-3-amino-4-(cyclohexylamino)benzoic acid | Introduce electron-withdrawing group to alter electronics. | Potentially altered potency or selectivity. |

| Analog 2 | 3-Amino-4-(piperidin-1-yl)benzoic acid | Modify the cyclohexylamino group to explore steric and basicity effects. | May show different binding affinity or target profile. |

| Analog 3 | 5-(1H-tetrazol-5-yl)-2-(cyclohexylamino)aniline | Replace carboxylic acid with a tetrazole bioisostere. | Could improve pharmacokinetic properties. |

This table is for illustrative purposes only and does not represent actual experimental data.

Achieving selectivity for a specific biological target over others is a critical goal in drug design to minimize off-target effects and improve the therapeutic window. For analogues of this compound, several strategies can be employed to enhance selectivity.

Exploiting Structural Differences in Target Binding Sites: Even closely related biological targets often have subtle differences in the amino acid composition and conformation of their binding sites. Rational drug design can exploit these differences. For example, if the target has a specific hydrophobic pocket, modifying the cyclohexyl group to better fit this pocket can enhance selectivity over another target that lacks such a feature. The three-dimensional nature of the cyclohexyl group can be advantageous in this regard compared to a flat phenyl ring.

Modulating Physicochemical Properties: Fine-tuning the electronic and lipophilic properties of the molecule can influence its selectivity. By strategically placing substituents on the aromatic ring or modifying the amino groups, it is possible to favor interactions with the intended target. For instance, introducing a hydrogen bond donor or acceptor at a specific position might engage with a complementary residue in the target protein that is absent in off-targets.

Conformational Constraint: Introducing conformational rigidity into the molecule can lock it into a bioactive conformation that is preferred by the intended target. This can be achieved by, for example, incorporating the cyclohexylamino group into a more rigid bicyclic system. This can reduce the entropic penalty of binding and enhance selectivity.

The following table provides hypothetical examples of how molecular selectivity might be improved through targeted modifications.

| Compound ID | Modification for Selectivity | Design Rationale | Hypothetical Selectivity Profile |

| Parent | This compound | Non-selective lead | Binds to Target A and Target B |

| Analog 4 | 3-Amino-4-(trans-4-hydroxycyclohexylamino)benzoic acid | Introduce a hydroxyl group to form a specific hydrogen bond. | Increased selectivity for Target A over Target B. |

| Analog 5 | 3-Amino-4-(adamantan-1-ylamino)benzoic acid | Increase steric bulk to disfavor binding to a smaller off-target site. | High selectivity for the larger binding pocket of Target A. |

| Analog 6 | 7-Amino-8-(cyclohexylamino)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | Introduce conformational rigidity. | Prefers the specific bioactive conformation required for Target A. |

This table is for illustrative purposes only and does not represent actual experimental data.

By systematically applying these rational design principles, it is possible to generate novel chemical entities based on the this compound scaffold with potentially improved biological activities and enhanced selectivity.

Biological Research and Mechanistic Investigations of 3 Amino 4 Cyclohexylamino Benzoic Acid and Its Derivatives

Explorations in Enzyme Modulation and Inhibition

There is no specific information available on the general enzyme inhibitory potential or detailed interactions with specific enzymatic pathways for 3-Amino-4-(cyclohexylamino)benzoic acid. However, research on other aminobenzoic acid derivatives suggests that this class of compounds can exhibit enzyme-modulating activities.

Assessment of General Enzyme Inhibitory Potential

Studies on various aminobenzoic acid derivatives have demonstrated their potential as enzyme inhibitors. For instance, certain derivatives have been evaluated for their anticholinesterase potential researchgate.net. The inhibitory activity of these compounds is often dependent on their specific structural features, which dictate their interaction with the enzyme's active site.

Detailed Studies on Interactions with Specific Enzymatic Pathways (e.g., Metabolic Enzymes)

While no metabolic enzyme interaction studies were found for this compound, research on related compounds provides some insights. For example, para-aminobenzoic acid (PABA) derivatives have been investigated as inhibitors of the dihydropteroate (B1496061) synthase (H2-pteroate synthetase) enzyme in Escherichia coli, a key enzyme in the folate synthesis pathway nih.gov. Additionally, quantitative structure-activity relationship (QSAR) studies have been conducted on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme crucial for bacterial fatty acid biosynthesis nih.gov. More closely related, 3-amino-4-hydroxy benzoic acid has been identified as a selective inhibitor of the N-terminal phosphatase of soluble epoxide hydrolase, an enzyme involved in regulating inflammation and metabolism nih.gov. These examples highlight the potential for aminobenzoic acid scaffolds to interact with various metabolic enzymes.

Receptor Ligand Research and Binding Profile Characterization

No published research is available detailing the receptor binding affinity, kinetics, subtype specificity, or ligand efficiency of this compound. The investigation of how this specific molecule interacts with various receptors remains an open area for scientific inquiry.

Characterization of Receptor Binding Affinity and Kinetics

Information regarding the binding affinity (such as Kd or Ki values) and the kinetics (association and dissociation rates) of this compound with any biological receptor is currently unavailable in the scientific literature.

Investigation of Receptor Subtype Specificity and Ligand Efficiency

Without primary binding data, the specificity of this compound for any receptor subtypes and its efficiency as a ligand cannot be determined.

Cell Death Pathway Research and Modulation

There is no direct evidence from scientific studies on the effects of this compound on cell death pathways such as apoptosis or necrosis. However, research on other structurally related aminobenzoic acid derivatives indicates that this class of compounds can influence cell viability and induce programmed cell death.

For example, a study on 3-m-bromoacetylamino benzoic acid ethyl ester demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism of action was found to be mediated through the specific activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway nih.gov. This leads to the activation of downstream effector caspases, such as caspase-3 and -6, ultimately resulting in the cleavage of cellular components and the characteristic morphological changes of apoptosis nih.gov.

Furthermore, investigations into anthranilic acid sulfonamide analogs have revealed cytotoxic effects against certain cancer cell lines, such as the MOLT-3 human leukemia cell line nih.gov. The structure of these analogs, particularly the substituents on the benzene (B151609) ring, was found to influence their cytotoxic potency nih.gov. While these findings are for different molecules, they suggest that the aminobenzoic acid scaffold can be a platform for the development of compounds that modulate cell death pathways.

Investigations into the Inhibition of Ferroptosis and Associated Oxidative Stress Pathways

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Research into the potential of this compound to inhibit this process would likely involve assessing its ability to interfere with key pathways of oxidative stress that drive ferroptosis.

Investigations would need to be conducted to determine if this compound can modulate the activity of systems involved in the synthesis and detoxification of lipid peroxides. A primary focus would be its effect on the glutathione (B108866) peroxidase 4 (GPX4) pathway, a crucial regulator of ferroptosis. Hypothetically, if this compound were to exhibit ferroptosis-inhibiting properties, it might do so by upregulating GPX4 expression or activity, or by ensuring a sufficient supply of glutathione, a key antioxidant.

Further studies would be required to explore its impact on iron metabolism, as the accumulation of intracellular labile iron is a prerequisite for ferroptosis. The compound's potential to chelate iron or regulate iron transport proteins would be a significant area of investigation.

Elucidation of Mechanisms of Radical Trapping and Antioxidant Action

The antioxidant potential of this compound would be a critical aspect of its biological evaluation. The presence of amino and carboxylic acid functional groups on a benzene ring suggests that the molecule could possess radical-scavenging properties.

To elucidate these mechanisms, researchers would need to perform a series of in vitro antioxidant assays. These would include assays to measure its ability to scavenge various reactive oxygen species (ROS) such as the superoxide (B77818) anion, hydroxyl radical, and hydrogen peroxide. The capacity of the compound to donate a hydrogen atom or an electron to neutralize free radicals would be a key determinant of its antioxidant action.

Furthermore, studies on its interaction with cellular antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) would provide insights into its mode of action. It would be pertinent to investigate whether the compound directly enhances the activity of these enzymes or protects them from oxidative damage.

Antimicrobial and Antifungal Activity Studies

The antimicrobial and antifungal potential of this compound would need to be systematically evaluated against a panel of clinically relevant pathogens.

In Vitro Efficacy Assessments against Relevant Pathogens

Initial screening would involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compound against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.

Table 1: Hypothetical In Vitro Antibacterial Efficacy Data for this compound (Note: This table is for illustrative purposes only, as specific data is not currently available.)

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Data not available | Data not available |

| Escherichia coli | Data not available | Data not available |

| Pseudomonas aeruginosa | Data not available | Data not available |

| Enterococcus faecalis | Data not available | Data not available |

Table 2: Hypothetical In Vitro Antifungal Efficacy Data for this compound (Note: This table is for illustrative purposes only, as specific data is not currently available.)

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans | Data not available | Data not available |

| Aspergillus fumigatus | Data not available | Data not available |

| Cryptococcus neoformans | Data not available | Data not available |

Proposed Mechanistic Bases Underlying Observed Antimicrobial Effects

Should this compound demonstrate significant antimicrobial activity, subsequent research would be necessary to uncover its mechanism of action. Based on the structure of related aminobenzoic acid derivatives, several potential mechanisms could be explored.

One possibility is the inhibition of essential metabolic pathways in microorganisms. For instance, many antimicrobial agents that are structural analogs of para-aminobenzoic acid (PABA) act by inhibiting folate synthesis, which is vital for microbial growth. Investigations would be needed to determine if this compound interferes with this or other critical biosynthetic pathways.

Another avenue of exploration would be its effect on microbial cell membrane integrity. The compound could potentially disrupt the cell membrane, leading to leakage of intracellular components and cell death. Membrane permeabilization assays would be required to test this hypothesis.

Finally, the potential for this compound to inhibit microbial enzymes or interfere with DNA replication and protein synthesis would also be important areas for mechanistic studies.

Advanced Applications and Future Research Directions for 3 Amino 4 Cyclohexylamino Benzoic Acid

Role as Chemical Probes and Research Tools in Chemical Biology

The development of small molecules as chemical probes is crucial for dissecting complex biological systems. The structure of 3-Amino-4-(cyclohexylamino)benzoic acid suggests its potential as a scaffold for the design of such tools.

Application in the Elucidation of Biological Pathways and Processes

While direct studies on this compound are limited, the broader class of aminobenzoic acid derivatives has been instrumental in elucidating biological pathways. For instance, substituted benzoic acids have been investigated as inhibitors of various enzymes, thereby helping to clarify their roles in cellular processes. The specific substitution pattern of this compound, featuring both an amino and a bulky hydrophobic group, could be leveraged to design probes with high specificity for particular protein binding sites. The interaction of such a molecule with a target protein could modulate a specific pathway, allowing researchers to study the downstream effects and understand the protein's function in a biological context.

Derivatives of aminobenzoic acid have shown a range of biological activities, including antimicrobial and enzyme inhibitory effects. core.ac.uk This suggests that this compound could be a starting point for developing probes to investigate pathways related to bacterial growth or specific enzymatic functions.

Utility in Target Identification and Validation Studies for Novel Biological Targets

Chemical probes are invaluable for identifying and validating new drug targets. A molecule like this compound could be modified to create a probe for affinity-based target identification. By attaching a reactive group or a reporter tag, the molecule could be used to covalently label or isolate its interacting protein partners from a complex biological sample. Subsequent analysis, for example by mass spectrometry, can identify these proteins, revealing potential new targets for therapeutic intervention.

The general scaffold of substituted benzoic acids has been successfully used to develop inhibitors for challenging targets, such as protein-protein interactions. chemicalbook.com The unique combination of a hydrogen-bonding amino group, a carboxylic acid for potential salt bridge formation, and a hydrophobic cyclohexyl group in this compound could be exploited to design molecules that bind to and validate novel therapeutic targets.

Table 1: Potential Biological Applications of this compound Derivatives as Chemical Probes

| Application Area | Potential Mechanism of Action | Research Goal |

| Enzyme Inhibition | Competitive or non-competitive binding to the active site or allosteric sites of enzymes. | Elucidation of enzyme function in metabolic or signaling pathways. |

| Receptor Binding | Acting as an agonist or antagonist at specific cell surface or intracellular receptors. | Understanding receptor signaling and its role in cellular communication. |

| Target Identification | Covalent modification or affinity-based pulldown of interacting proteins. | Discovery of novel drug targets for various diseases. |

| Pathway Modulation | Perturbation of specific biological pathways through interaction with key protein components. | Functional analysis of complex biological processes. |

Synthetic Intermediacy in Materials Science and Fine Chemical Production

The bifunctional nature of this compound makes it an attractive building block for the synthesis of polymers and specialty chemicals.

Precursor Role in the Synthesis of Functional Polymers or Advanced Materials

Aromatic diamines and dicarboxylic acids are key monomers in the production of high-performance polymers such as polyamides and polyimides. core.ac.uktitech.ac.jp this compound, possessing both an amino and a carboxylic acid group, can be considered an AB-type monomer for the synthesis of polyamides through self-condensation. The resulting polymer would feature a unique repeating unit with a pendant cyclohexylamino group, which could impart specific properties such as improved solubility in organic solvents, altered thermal characteristics, and a modified surface energy.

Furthermore, the amino group of this compound can react with dianhydrides to form poly(amic acid)s, which can then be thermally or chemically cyclized to produce polyimides. nih.govmdpi.com The incorporation of the cyclohexylamino substituent could disrupt chain packing, potentially leading to more amorphous and soluble polyimides with tailored mechanical and dielectric properties. The synthesis of polyimides from various diamines and dianhydrides is a well-established method for creating thermally stable materials. researchgate.net

Table 2: Potential Polymer Architectures from this compound

| Polymer Type | Monomer Functionality | Potential Properties |

| Polyamide | AB-type monomer (self-condensation) | Enhanced solubility, modified thermal stability, unique surface properties. |

| Polyimide | Diamine (in reaction with a dianhydride) | Increased solubility, amorphous nature, tailored mechanical and dielectric properties. |

Building Block Applications in the Production of Specialty Chemicals and Dyes

Aminobenzoic acids are important intermediates in the synthesis of various specialty chemicals, including dyes. researchgate.net The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes. The specific substitution pattern of this compound could lead to dyes with unique colors and properties. The cyclohexylamino group, in particular, may influence the dye's solubility, lightfastness, and affinity for different fibers. While some benzoic acid derivatives have been explored as luminescent sublimation dyes, the potential of this specific compound remains to be investigated. nih.gov

Methodological Advancements in Chemical Analysis and Characterization

The unique structure of this compound also presents opportunities for the development of advanced analytical methods for its characterization and for the analysis of related compounds.

Standard analytical techniques for the characterization of aminobenzoic acid derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography. chemicalbook.comchemicalbook.comnist.gov For this compound, 1H and 13C NMR would be crucial for confirming the connectivity of the atoms and the presence of the different functional groups. Advanced 2D NMR techniques could provide further structural elucidation.

Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), would be used to determine the molecular weight and fragmentation pattern, aiding in its identification. massbank.eu High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from related isomers or impurities. nih.govnih.gov The development of chiral stationary phases for HPLC has enabled the separation of enantiomers of various amino acids, a technique that could be applicable if chiral derivatives of this compound were to be synthesized. mst.edu

Future research could focus on developing more sensitive and selective analytical methods for this compound and its potential metabolites or degradation products in various matrices. This could involve the use of hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) for trace-level detection and quantification.

Table 3: Analytical Techniques for the Characterization of this compound

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, confirmation of functional groups, and connectivity. |

| Mass Spectrometry (MS) | Molecular weight determination, fragmentation pattern, and elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation from isomers and impurities. |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

Development of Advanced Analytical Techniques for Compound Characterization

The comprehensive characterization of this compound, a complex molecule featuring both aromatic and aliphatic amine functionalities, necessitates the application of a suite of advanced analytical techniques. The structural elucidation and confirmation of its molecular identity rely heavily on the synergistic use of spectroscopy, mass spectrometry, and crystallography.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental in mapping the carbon-hydrogen framework of the molecule. In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the aromatic protons, the protons of the cyclohexyl ring, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzoic acid core. The cyclohexyl protons would likely appear as a complex multiplet in the aliphatic region of the spectrum. The amine protons (both the primary amino group and the secondary cyclohexylamino group) would present as broad signals, the positions of which could be influenced by solvent and concentration.

Similarly, a ¹³C NMR spectrum would provide evidence for all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would resonate at the downfield end of the spectrum, while the aromatic carbons would appear in the typical aromatic region, with their chemical shifts influenced by the amino substituents. The distinct carbons of the cyclohexyl ring would be observed in the aliphatic region.

Infrared (IR) spectroscopy serves to identify the key functional groups present. Characteristic absorption bands would be expected for the N-H stretching vibrations of the primary and secondary amines, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-N stretching vibrations. Aromatic C-H and C=C stretching bands would further confirm the presence of the benzene (B151609) ring.

Mass Spectrometry:

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insights into the compound's fragmentation patterns, which can aid in structural confirmation. Under electron ionization (EI), the fragmentation of aminobenzoic acid derivatives is often influenced by the position of the substituents. For this compound, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ or COOH), cleavage of the cyclohexyl ring, and fragmentation of the bond between the cyclohexyl group and the nitrogen atom. High-resolution mass spectrometry (HRMS) would be crucial for determining the exact elemental composition of the parent ion and its major fragments, thereby confirming the molecular formula.

Crystallography:

Table 1: Hypothetical Analytical Characterization Data for this compound

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons, cyclohexyl protons, amine protons |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon, aromatic carbons, cyclohexyl carbons |

| IR Spectroscopy | Wavenumber (cm⁻¹) | N-H, O-H, C=O, C-N, aromatic C-H stretches |

| Mass Spectrometry | m/z | Molecular ion peak and characteristic fragment ions |

| X-ray Crystallography | Crystal System | Dependent on crystallization conditions |

Optimization of Chromatographic and Separation Methodologies for Purity and Isolation

The purification and isolation of this compound from reaction mixtures or for analytical purposes rely on the development of optimized chromatographic methods. High-Performance Liquid Chromatography (HPLC) is the technique of choice for both the analysis and purification of such compounds.

The development of an effective HPLC method involves the careful selection of a stationary phase, mobile phase, and detection method. Given the presence of both amino and carboxylic acid groups, the compound can exhibit different ionic forms depending on the pH of the mobile phase. This makes mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, a particularly suitable approach for the separation of aminobenzoic acid isomers and related compounds. sielc.comhelixchrom.com

A reversed-phase stationary phase, such as C18, is commonly used for the separation of moderately polar organic compounds. For this compound, a mobile phase consisting of an organic modifier (like acetonitrile (B52724) or methanol) and an aqueous buffer would be employed. The pH of the buffer is a critical parameter to control the retention and peak shape. By adjusting the pH, the ionization state of the amino and carboxyl groups can be manipulated, thereby influencing their interaction with the stationary phase.

Method optimization would involve systematically varying the gradient of the organic modifier, the buffer concentration, and the pH to achieve baseline separation of the target compound from any impurities or byproducts. The use of core-shell columns could offer a combination of high efficiency and speed. helixchrom.com For preparative chromatography, where the goal is to isolate the pure compound, the optimized analytical method would be scaled up, using a larger column and higher flow rates.

Thin-Layer Chromatography (TLC) can be utilized as a rapid and simple method for monitoring the progress of reactions and for preliminary separation studies. Different solvent systems can be screened to find a suitable mobile phase that provides good separation of the target compound.

Table 2: Hypothetical Optimized HPLC Method for this compound

| Parameter | Condition |

| Column | Mixed-mode (Reversed-Phase/Cation-Exchange) |

| Mobile Phase A | Aqueous buffer (e.g., ammonium (B1175870) acetate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized gradient from low to high %B |

| Flow Rate | 1.0 mL/min (for analytical scale) |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-4-(cyclohexylamino)benzoic acid, and how can its purity be validated?

- Methodological Answer : The synthesis typically involves coupling 3-amino-4-hydroxybenzoic acid with cyclohexylamine under nucleophilic aromatic substitution conditions. Activation of the hydroxyl group via tosylation or halogenation (e.g., using POCl₃) is critical to facilitate substitution . Post-synthesis, purity validation requires HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm structural integrity. Quantitative analysis via elemental analysis (C, H, N) ensures stoichiometric consistency .

Q. How can researchers determine the solubility and stability of this compound in various solvents?

- Methodological Answer : Use the shake-flask method: dissolve excess compound in solvents (e.g., DMSO, ethanol, aqueous buffers at pH 2–9) at 25°C, filter saturated solutions, and quantify via UV-Vis spectroscopy (λ_max ≈ 270 nm). Stability assays involve monitoring degradation by HPLC over 72 hours under light/dark conditions and varying temperatures (4–37°C) .

Advanced Research Questions

Q. What mechanistic approaches are recommended to study the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Perform kinetic assays (e.g., Michaelis-Menten analysis) with target enzymes (e.g., kinases or proteases) to calculate IC₅₀ values. Use fluorescence-based substrates for real-time monitoring .

- Molecular Docking : Employ software like AutoDock Vina to model interactions between the compound’s cyclohexylamino group and enzyme active sites. Validate with site-directed mutagenesis .

Q. How can contradictory data on the compound’s bioactivity be resolved?

- Methodological Answer : Contradictions may arise from impurities (e.g., residual solvents) or stereochemical variations. Mitigate by:

- Orthogonal Purification : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water).

- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column.

- X-ray Crystallography : Confirm absolute configuration if crystals are obtainable .

Q. What strategies enhance the compound’s pharmacological properties for in vivo studies?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂ at the benzoic acid ring) to improve metabolic stability.

- Prodrug Design : Synthesize ethyl ester analogs (e.g., ethyl 3-amino-4-(cyclohexylamino)benzoate) to enhance bioavailability, followed by esterase-mediated activation .

- Co-crystallization : Improve solubility via co-crystals with succinic acid (1:1 molar ratio in methanol) .

Q. How can the compound’s role in modulating protein-ligand interactions be systematically investigated?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serum albumin) on a CM5 chip to measure binding affinity (KD) in real-time.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic (cyclohexyl group) vs. hydrogen-bonding (amino/acid moieties) interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.